D-SNAP

Beschreibung

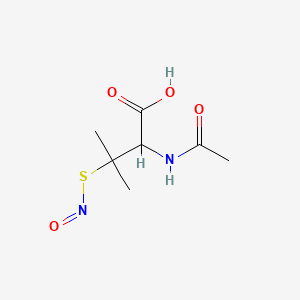

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIQCSMRQKCOCT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897531 | |

| Record name | S-Nitroso-N-acetylpenicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79032-48-7 | |

| Record name | S-Nitroso-N-acetylpenicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79032-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitroso-N-acetylpenicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079032487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Nitroso-N-acetylpenicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-SNAP (S-Nitroso-N-acetylpenicillamine): An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-SNAP, chemically known as S-Nitroso-N-acetylpenicillamine, is a small molecule belonging to the class of S-nitrosothiols (RSNOs). It is widely utilized in in vitro research as a donor of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on its core functionalities, the signaling pathways it modulates, and the experimental protocols used for its study.

Core Mechanism of Action: Spontaneous Release of Reactive Species

The primary mechanism of action of this compound in vitro is its spontaneous decomposition under physiological conditions to release nitric oxide (NO) and superoxide radicals. This decomposition is the initiating event for the majority of its observed biological effects. The release of these reactive species can be influenced by factors such as pH, temperature, and the presence of metal ions.

Nitric Oxide (NO) Donation

This compound serves as a direct donor of nitric oxide.[1] The S-N bond in the S-nitrosothiol group is labile and cleaves to release NO. This released NO can then interact with various molecular targets to elicit downstream effects.

Superoxide Generation

In addition to NO, this compound can also generate superoxide radicals. This dual activity is a key characteristic that distinguishes it from some other NO donors and contributes to its profile as an inducer of cellular stress.[2]

Key In Vitro Biological Activities and Signaling Pathways

The release of NO and superoxide by this compound triggers a cascade of events within in vitro systems, leading to a range of biological responses.

Induction of Cell Stress and Apoptosis

This compound is a potent inducer of cellular stress, which can ultimately lead to programmed cell death, or apoptosis.[3] The cytotoxicity of this compound is directly correlated with the liberation of nitric oxide.[3]

The proposed signaling pathway for this compound-induced apoptosis involves:

-

Depletion of Intracellular Glutathione (GSH): this compound exposure leads to a reduction in the levels of intracellular reduced glutathione, a key antioxidant.[3] This depletion enhances the cell's susceptibility to oxidative stress.

-

Nuclear Aberrations: Cells treated with this compound exhibit nuclear changes, including the formation of multilobed nuclei and multinucleation.[3]

-

Apoptotic Cell Death: The mode of cell death induced by this compound is primarily apoptotic, as confirmed by fluorescence microscopy and DNA agarose gel electrophoresis.[3]

Modulation of Synaptic Vesicle Release

This compound has been shown to stimulate the release of synaptic vesicles in a calcium-independent manner.[2] This effect is attributed to the action of the released nitric oxide.

The experimental workflow to study this phenomenon typically involves:

Inhibition of Platelet Aggregation

This compound is a stable inhibitor of platelet aggregation.[4] This anti-platelet effect is a hallmark of many nitric oxide donors and is mediated by the activation of soluble guanylate cyclase (sGC) and subsequent increase in cyclic guanosine monophosphate (cGMP) levels.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro activity of this compound.

Table 1: Nitric Oxide Release Kinetics and Properties

| Parameter | Value | Conditions | Reference |

| Half-life | ~4 hours | In aqueous solution | [1] |

| Half-life | ~6 hours | In isolated rat ventricular myocytes | [4] |

| NO Flux (from 10 wt% SNAP composite) | 1.32 ± 0.6 x 10⁻¹⁰ mol min⁻¹ cm⁻² | Without Cu-NPs | [5][6] |

| NO Flux (with 1 wt% Cu-NPs) | 4.48 ± 0.5 x 10⁻¹⁰ mol min⁻¹ cm⁻² | Catalytic enhancement | [5][6] |

| NO Flux (with 3 wt% Cu-NPs) | 4.84 ± 0.3 x 10⁻¹⁰ mol min⁻¹ cm⁻² | Catalytic enhancement | [5][6] |

| NO Flux (with 5 wt% Cu-NPs) | 11.7 ± 3.6 x 10⁻¹⁰ mol min⁻¹ cm⁻² | Catalytic enhancement | [5][6] |

Table 2: In Vitro Bioactivity and Cytotoxicity

| Activity | Concentration | Cell Type/System | Effect | Reference |

| Cytotoxicity | 10 mM | Isolated rat ventricular myocytes | ~80% toxicity after 6 hours | [4] |

| Intracellular pH decrease | 100 µM | Isolated rat ventricular myocytes | Sustained decrease in basal pHi | [4] |

| Inhibition of SARS-CoV replication (IC50) | 222 µM | Vero E6 cells | 50% inhibition of cytopathic effect | [1] |

| Cytotoxicity (CC50) | >600 µM | Vero E6 cells | 50% cytotoxic concentration | [1] |

| Cytotoxicity | 5 mM | Cultivated endothelial cells (hypoxic) | ~90% loss in cell viability after 8 hours | [7] |

| Cytotoxicity | 5 mM | Cultivated endothelial cells (normoxic) | ~45% loss in cell viability after 8 hours | [7] |

Detailed Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Materials:

-

Cell line of interest (e.g., Smulow-Glickman gingival epithelial cells)[3]

-

Complete cell culture medium

-

This compound (S-Nitroso-N-acetylpenicillamine)

-

Phosphate-buffered saline (PBS)

-

Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) and then dilute to desired concentrations in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).

-

Incubate the cells for a specified period (e.g., 4, 8, or 24 hours).

-

After incubation, remove the this compound-containing medium and wash the cells with PBS.

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Nitric Oxide Release

Objective: To quantify the amount of nitric oxide released from this compound in solution.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitric Oxide Analyzer (Chemiluminescence-based)

-

Reaction vessel

Procedure:

-

Prepare a solution of this compound in PBS at a known concentration.

-

Place the solution in the reaction vessel of the Nitric Oxide Analyzer, maintained at a physiological temperature (37°C).

-

The instrument will continuously purge the sample with an inert gas (e.g., nitrogen) to carry the released NO to the detector.

-

The NO reacts with ozone in the detector, producing light (chemiluminescence) that is proportional to the NO concentration.

-

Record the NO release profile over time.

-

Calibrate the instrument using known concentrations of NO gas standards.

-

Calculate the flux or total amount of NO released from the this compound solution.

Conclusion

This compound (S-Nitroso-N-acetylpenicillamine) is a valuable research tool for investigating the in vitro effects of nitric oxide and superoxide. Its ability to spontaneously release these reactive species allows for the study of various cellular processes, including cell stress, apoptosis, and synaptic vesicle release. A thorough understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols, is essential for its effective application in scientific research and drug development.

References

- 1. Inhibition of SARS-coronavirus infection in vitro by S-nitroso-N-acetylpenicillamine, a nitric oxide donor compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. In vitro cytotoxicity of the nitric oxide donor, S-nitroso-N-acetyl-penicillamine, towards cells from human oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tunable Nitric Oxide Release from S-Nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of S-Nitroso-N-acetyl-DL-penicillamine (SNAP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a synthetically produced S-nitrosothiol that has garnered significant interest within the scientific community as a potent nitric oxide (NO) donor. NO is a critical signaling molecule involved in a myriad of physiological processes, most notably vasodilation and the inhibition of platelet aggregation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of SNAP. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of NO-releasing compounds. This document details the mechanism of action of SNAP, presents quantitative data on its biological efficacy, outlines experimental protocols for its synthesis and evaluation, and provides visual representations of its associated signaling pathways and experimental workflows.

Discovery and Historical Context

The journey to understanding the significance of S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is intrinsically linked to the discovery of nitric oxide (NO) as a fundamental signaling molecule and the therapeutic exploration of its precursor, penicillamine. Penicillamine itself was discovered as a degradation product of penicillin in the early 1940s[1]. Its ability to chelate heavy metals, particularly copper, led to its development as a treatment for Wilson's disease in the 1950s by Dr. John Walshe[1].

The recognition of NO as a vasodilator, initially termed endothelium-derived relaxing factor (EDRF), spurred the search for compounds that could deliver NO in a controlled manner for therapeutic applications. S-nitrosothiols emerged as a promising class of NO donors. SNAP, a derivative of N-acetylpenicillamine, was synthesized and identified as a stable, yet effective, NO-releasing agent suitable for experimental and potential therapeutic use[2][3]. Its utility lies in its ability to spontaneously release NO under physiological conditions, thereby mimicking the endogenous production of this crucial signaling molecule[3].

Synthesis of S-Nitroso-N-acetyl-DL-penicillamine (SNAP)

The synthesis of SNAP is a well-established process involving the nitrosation of N-acetyl-DL-penicillamine (NAP). Several protocols have been described, with a common method involving the reaction of NAP with a nitrosating agent, such as sodium nitrite, in an acidic environment.

Synthesis Protocol

A frequently cited method for the synthesis of SNAP is as follows[4][5][6]:

-

Dissolution of Reactants: Equimolar ratios of N-acetyl-DL-penicillamine (NAP) and sodium nitrite are dissolved in a 1:1 mixture of methanol and water.

-

Acidification: The solution is acidified by the addition of 2 M hydrochloric acid (HCl) and 2 M sulfuric acid (H₂SO₄).

-

Reaction: The mixture is stirred for approximately 30 minutes at room temperature. Throughout this process, it is crucial to protect the reaction from light to prevent the premature decomposition of the light-sensitive SNAP compound.

-

Precipitation: The reaction vessel is then cooled in an ice bath to facilitate the precipitation of SNAP crystals.

-

Isolation and Purification: The resulting green crystals are collected by filtration, washed with cold water, and allowed to air dry.

-

Purity Assessment: The purity of the synthesized SNAP can be assessed using techniques such as UV-Vis spectrophotometry, which shows a characteristic absorbance peak for S-nitrosothiols around 340 nm, or with a chemiluminescence nitric oxide analyzer. Purity levels greater than 95% are typically achieved with this method.[6]

The following diagram illustrates the general workflow for the synthesis of SNAP.

Mechanism of Action

The primary mechanism of action of SNAP is the release of nitric oxide (NO). This can occur through several pathways, including thermal decomposition, photolytic cleavage, and metal ion-catalyzed decomposition[6]. Once released, NO exerts its biological effects primarily through the activation of soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells and platelets.

The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This signaling cascade ultimately results in a decrease in intracellular calcium levels, leading to smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.

The following diagram depicts the signaling pathway of SNAP-mediated effects.

Quantitative Data

The biological activity of SNAP has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data for its effects on platelet aggregation and vasodilation.

Table 1: Inhibition of Platelet Aggregation by SNAP

| Agonist | Species | Assay Type | IC₅₀ (µM) | Reference |

| ADP | Human | Washed Platelets | 1.9 ± 0.3 | [7] |

| Arachidonic Acid | Rabbit | Platelet-Rich Plasma | < 10 | [8] |

| Collagen | Rabbit | Platelet-Rich Plasma | < 10 | [8] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of SNAP required to inhibit platelet aggregation by 50%.

Table 2: Vasodilation Induced by SNAP

| Preparation | Species | Pre-constrictor | EC₅₀/pD₂ | Reference |

| Isolated Canine Coronary Arteries | Canine | Not Specified | IC₅₀ = 113 nM | [3] |

| Isolated Rat Femoral Arteries | Rat | Phenylephrine | pD₂ = 5.83 ± 0.17 | [2] |

EC₅₀ (Half-maximal effective concentration) is the concentration of SNAP that produces 50% of the maximal vasodilation. pD₂ is the negative logarithm of the EC₅₀.

Table 3: Pharmacokinetic Properties of SNAP

| Parameter | Value | Conditions | Reference |

| Half-life | ~6 hours | Isolated rat ventricular myocytes | [9] |

Pharmacokinetic data for SNAP in vivo is limited in publicly available literature, which is a consideration for further research and development.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of SNAP. The following sections provide overviews of standard methodologies for evaluating its effects on platelet aggregation and vasodilation.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation. The principle of this assay is that as platelets aggregate, the turbidity of the platelet-rich plasma (PRP) decreases, allowing more light to pass through the sample.

Protocol Overview:

-

Blood Collection: Whole blood is drawn from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.

-

Assay Procedure:

-

PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.

-

A baseline light transmission is established.

-

SNAP (at various concentrations) or a vehicle control is added to the PRP and incubated for a short period.

-

A platelet agonist (e.g., ADP, collagen, or arachidonic acid) is added to induce aggregation.

-

The change in light transmission is recorded over time.

-

-

Data Analysis: The extent of platelet aggregation is quantified by the maximal change in light transmission. IC₅₀ values are calculated by plotting the percentage of inhibition of aggregation against the concentration of SNAP.

The logical flow of a light transmission aggregometry experiment is depicted below.

Vasodilation Assay (Isolated Blood Vessel)

The vasodilatory effects of SNAP are often studied using isolated blood vessel preparations in an organ bath system. This allows for the direct measurement of changes in vascular tone in response to the compound.

Protocol Overview:

-

Tissue Preparation: A blood vessel (e.g., rat aorta or femoral artery) is carefully dissected and cut into rings.

-

Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Equilibration and Pre-constriction: The rings are allowed to equilibrate under a resting tension. They are then pre-constricted with a vasoconstrictor agent (e.g., phenylephrine or U46619) to induce a stable contraction.

-

SNAP Administration: Cumulative concentrations of SNAP are added to the organ bath, and the relaxation response is recorded.

-

Data Analysis: The relaxation is expressed as a percentage of the pre-constriction tone. EC₅₀ or pD₂ values are determined by fitting the concentration-response data to a sigmoidal curve.

Conclusion

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a valuable research tool and a lead compound in the development of nitric oxide-based therapeutics. Its well-characterized synthesis, potent biological activity as a vasodilator and inhibitor of platelet aggregation, and its direct mechanism of action through the release of NO make it a cornerstone in the study of NO physiology and pharmacology. This technical guide has provided a comprehensive overview of the key aspects of SNAP, from its discovery to its detailed experimental evaluation. The provided data, protocols, and diagrams are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize and further investigate this important compound. Future research directions may focus on elucidating its in vivo pharmacokinetic and pharmacodynamic profiles more comprehensively and exploring its therapeutic potential in a wider range of cardiovascular and other diseases.

References

- 1. The Discovery of Penicillamine for Wilson's [rhondarowland.com]

- 2. S-Nitroso-N-acetylpenicillamine - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer from a translational perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Multifaceted Roles of Drosophila SNAP-29: A Technical Guide to its Biological Functions and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological functions and associated pathways of Drosophila SNAP-29 (dSNAP-29), a crucial SNARE (Soluble NSF Attachment Protein Receptor) protein. Moving beyond the canonical roles of its SNAP-25 paralogs in synaptic vesicle exocytosis, dSNAP-29 emerges as a versatile regulator of multiple intracellular trafficking events, with profound implications for cellular homeostasis, development, and disease. This document synthesizes current knowledge on dSNAP-29's molecular interactions, its involvement in key signaling cascades, and the experimental methodologies used to elucidate its functions.

Core Biological Functions of dSNAP-29

dSNAP-29 is an essential protein in Drosophila, playing a pivotal role in a variety of membrane trafficking events. Unlike its paralogs, dSNAP-25 and dSNAP-24, which are primarily involved in forming stable, SDS-resistant SNARE complexes at the plasma membrane for exocytosis, dSNAP-29 participates in a broader range of fusion and regulatory events within the cell.[1][2] Its function is indispensable for Drosophila development, as loss-of-function mutations lead to lethality.[3][4]

Key functions of dSNAP-29 include:

-

Membrane Trafficking: dSNAP-29 is a promiscuous syntaxin-binding protein, interacting with syntaxins on various intracellular membranes, including the Golgi apparatus, endosomes, and lysosomes.[2][5] This suggests its involvement in multiple steps of the secretory and endocytic pathways. It has been shown to interact with dsyntaxin1 and dsyntaxin16 in vitro.[3] Furthermore, dSNAP-29 associates with EH domain-containing proteins like dEHD1 and DAP160, which are implicated in the endocytic pathway, suggesting a role in endocytic recycling.[3]

-

Autophagy: dSNAP-29 plays a critical role in the process of autophagy, a cellular degradation and recycling pathway. Loss of dSNAP-29 function leads to the accumulation of autophagosomes, indicating a defect in their fusion with lysosomes to form autolysosomes.[3][5][6] This implicates dSNAP-29 as a key component of the machinery mediating the final step of the autophagic pathway.

-

Epithelial Tissue Formation: Proper dSNAP-29 function is essential for the development and maintenance of epithelial architecture in Drosophila. Mutants for Snap29 exhibit defects in epithelial organization, which may be linked to its roles in secretion and the regulation of signaling pathways.[3][5]

-

Kinetochore Assembly and Mitosis: In a non-canonical role for a SNARE protein, dSNAP-29 has been found to localize to the outer kinetochore during mitosis. It is required for the proper recruitment of the Knl1 protein to the kinetochore, ensuring stable microtubule attachments and preventing chromosome mis-segregation.[4][7][8][9] This function appears to be independent of its role in membrane fusion.[8]

Protein Interactions and Signaling Pathways

The diverse functions of dSNAP-29 are mediated through its interactions with a network of proteins. These interactions are central to its role in orchestrating various cellular processes.

dSNAP-29 Protein Interaction Network

| Interacting Protein | Protein Family/Function | Experimental Evidence | Functional Implication |

| dSNAP | Soluble NSF Attachment Protein | Yeast Two-Hybrid[3] | Recruitment to SNARE complexes |

| dsyntaxin1 | t-SNARE | In vitro pull-down[3] | Vesicle fusion at the plasma membrane |

| dsyntaxin16 | t-SNARE | In vitro pull-down[3] | Vesicle trafficking in the endo-lysosomal system |

| dEHD1 | EH domain-containing protein | In vitro pull-down[3] | Endocytic recycling |

| DAP160 (Intersectin) | EH domain-containing protein | In vitro pull-down[3] | Scaffolding protein in endocytosis |

| Ndc80 | Kinetochore protein | Co-immunoprecipitation[8] | Kinetochore assembly and function |

| Knl1 | Kinetochore protein | Functional dependency (recruitment)[7][8] | Kinetochore assembly and microtubule attachment |

Signaling Pathways Involving dSNAP-29

JAK/STAT Signaling Pathway: Loss of dSNAP-29 function in Drosophila imaginal discs leads to an upregulation of the JAK/STAT signaling pathway.[5][6] This suggests that dSNAP-29 is directly or indirectly involved in the negative regulation of this pathway, possibly by controlling the trafficking of signaling components. The exact mechanism of this regulation is still under investigation.

Below is a diagram illustrating the known protein interactions and pathways involving dSNAP-29.

Caption: Protein interaction network and cellular pathways of Drosophila SNAP-29.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study dSNAP-29.

Co-Immunoprecipitation (Co-IP) to Identify dSNAP-29 Interactors

Co-IP is used to determine if two or more proteins are part of the same protein complex within a cell.

Workflow Diagram:

Caption: Generalized workflow for Co-immunoprecipitation.

Detailed Methodology:

-

Cell Lysate Preparation:

-

Culture Drosophila S2 cells or dissect relevant tissues (e.g., imaginal discs) from larvae.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer with mild detergents like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors to maintain protein complexes.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing soluble proteins.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Incubate the cell lysate with control beads (e.g., Protein A/G agarose beads) for 1-2 hours at 4°C.

-

Centrifuge to pellet the beads, which will bind proteins that non-specifically adhere to the beads.

-

Transfer the supernatant (pre-cleared lysate) to a new tube.

-

-

Immunoprecipitation:

-

Add a specific primary antibody against dSNAP-29 to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody of the same isotype.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to dSNAP-29 and its associated proteins.

-

-

Pull-down of Immune Complexes:

-

Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture.

-

Incubate for another 1-2 hours at 4°C with gentle rotation to allow the beads to bind to the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Discard the supernatant and wash the beads multiple times (typically 3-5 times) with wash buffer (usually the lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an elution buffer. This can be a low pH buffer (e.g., glycine-HCl, pH 2.5) for gentle elution or a denaturing buffer (e.g., Laemmli sample buffer) for direct analysis by SDS-PAGE.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

-

Alternatively, for unbiased discovery of novel interactors, the eluate can be analyzed by mass spectrometry.

-

Immunofluorescence to Determine dSNAP-29 Subcellular Localization

Immunofluorescence is used to visualize the distribution of dSNAP-29 within cells or tissues.

Workflow Diagram:

Caption: Generalized workflow for Immunofluorescence.

Detailed Methodology for Drosophila Imaginal Discs: [1][10][11][12][13]

-

Dissection: Dissect imaginal discs from third instar Drosophila larvae in a suitable buffer (e.g., PBS or Schneider's medium).

-

Fixation: Fix the dissected tissues in a fixative solution (e.g., 4% formaldehyde in PBS) for 20-30 minutes at room temperature.

-

Permeabilization: Wash the fixed tissues with PBS and then permeabilize with a buffer containing a detergent (e.g., 0.1-0.3% Triton X-100 in PBS) to allow antibodies to access intracellular antigens.

-

Blocking: Block non-specific antibody binding by incubating the tissues in a blocking solution (e.g., PBS with 5% Normal Goat Serum and 0.1% Triton X-100) for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the tissues with a primary antibody specific to dSNAP-29, diluted in the blocking solution, overnight at 4°C.

-

Washing: Wash the tissues extensively with a wash buffer (e.g., PBS with 0.1% Triton X-100) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the tissues with a fluorophore-conjugated secondary antibody that recognizes the primary antibody, diluted in the blocking solution, for 2 hours at room temperature in the dark.

-

Final Washes and Mounting: Wash the tissues again to remove unbound secondary antibody. A DNA stain (e.g., DAPI) can be included in one of the final washes to visualize nuclei. Mount the tissues on a microscope slide in an appropriate mounting medium.

-

Imaging: Visualize the samples using a confocal or fluorescence microscope.

Yeast Two-Hybrid (Y2H) Screen for Protein-Protein Interactions

The Y2H system is a powerful genetic method to identify novel protein-protein interactions.

Logical Relationship Diagram:

Caption: Principle of the Yeast Two-Hybrid System.

Detailed Protocol Outline: [3][14][15][16][17][18][19][20]

-

Vector Construction:

-

Clone the coding sequence of dSNAP-29 into a "bait" vector, which fuses it to a DNA-binding domain (e.g., GAL4-BD or LexA-BD).

-

A Drosophila cDNA library is cloned into a "prey" vector, fusing the library of proteins to a transcriptional activation domain (e.g., GAL4-AD).

-

-

Yeast Transformation:

-

Transform a suitable yeast reporter strain with the bait plasmid.

-

Subsequently, transform the bait-containing yeast with the prey library plasmids.

-

-

Selection and Screening:

-

Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine) that can only be synthesized if the reporter gene is activated.

-

Only yeast cells where the bait and prey proteins interact, thereby reconstituting a functional transcription factor and driving reporter gene expression, will grow.

-

A secondary screen, such as a β-galactosidase assay (for the lacZ reporter gene), is often used to confirm positive interactions.

-

-

Identification of Interacting Partners:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA insert in the prey plasmid to identify the protein that interacts with dSNAP-29.

-

Concluding Remarks

Drosophila SNAP-29 is a multifaceted SNARE protein with critical roles extending beyond conventional membrane fusion at the plasma membrane. Its involvement in autophagy, epithelial development, and kinetochore function highlights its importance as a central regulator of cellular organization and function. The continued investigation of dSNAP-29 and its intricate network of interactions will undoubtedly provide further insights into fundamental cellular processes and may offer new avenues for understanding and potentially treating human diseases associated with defects in these pathways, such as CEDNIK (Cerebral Dysgenesis, Neuropathy, Ichthyosis, and Keratoderma) syndrome, which is caused by mutations in the human SNAP29 gene. This guide serves as a comprehensive resource for researchers embarking on or continuing their exploration of this fascinating and functionally diverse protein.

References

- 1. Imaging SNAP-29 in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SNAP-29 is a promiscuous syntaxin-binding SNARE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drosophila SNAP-29 Is an Essential SNARE That Binds Multiple Proteins Involved in Membrane Traffic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multiple functions of the SNARE protein Snap29 in autophagy, endocytic, and exocytic trafficking during epithelial formation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple functions of the SNARE protein Snap29 in autophagy, endocytic, and exocytic trafficking during epithelial formation in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An essential step of kinetochore formation controlled by the SNARE protein Snap29 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An essential step of kinetochore formation controlled by the SNARE protein Snap29 | The EMBO Journal [link.springer.com]

- 9. vaccarilab.unimi.it [vaccarilab.unimi.it]

- 10. Dissection and Immunostaining of Imaginal Discs from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dissection and immunostaining of imaginal discs from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for long-term ex vivo cultivation and imaging of Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 15. RNAi in Drosophila S2 Cells by siRNA Duplex or dsRNA Transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. genepath.med.harvard.edu [genepath.med.harvard.edu]

- 18. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 19. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. thesciencenotes.com [thesciencenotes.com]

Core Concepts of SNAP Protein Function

It appears there may be a misunderstanding in the nomenclature provided. Extensive research has revealed that "D-SNAP" does not refer to a specific drug or molecule in preliminary studies. The overwhelming majority of references to "this compound" pertain to the Disaster Supplemental Nutrition Assistance Program, a government aid program.

However, in the context of biomedical research, "SNAP" is a well-established acronym for Soluble NSF Attachment Protein, a critical component of the cellular machinery responsible for vesicle fusion. A key member of this family is SNAP-25, which is extensively studied for its role in neurotransmitter release and is implicated in various neurological disorders.

Therefore, this in-depth technical guide will focus on the preliminary understanding of the function and therapeutic relevance of the SNAP protein family, with a particular emphasis on SNAP-25, as this aligns with the likely intent of the original query for information on a neurologically active agent.

SNAP proteins are central to the process of membrane fusion, a fundamental cellular event required for processes ranging from hormone secretion to neurotransmitter release. They are key components of the SNARE (Soluble NSF Attachment Protein Receptor) complex. The formation of this complex provides the energy required to overcome the repulsive forces between lipid bilayers, enabling the fusion of a vesicle with a target membrane.

The SNARE Complex and Vesicle Fusion

The core SNARE complex is a four-helix bundle composed of proteins from both the vesicle and the target membrane. In neurons, this typically involves:

-

VAMP/Synaptobrevin: A vesicle-associated SNARE (v-SNARE).

-

Syntaxin: A target membrane-associated SNARE (t-SNARE).

-

SNAP-25: A t-SNARE that contributes two of the four alpha-helices to the complex.[1]

The assembly of these proteins into a tight bundle, a process sometimes called "zippering," physically pulls the two membranes together, leading to the fusion of the vesicle with the presynaptic membrane and the release of neurotransmitters into the synapse.[2]

Preliminary Data on SNAP-25 in Disease and as a Therapeutic Target

Alterations in SNAP-25 expression and function have been linked to several neuropsychiatric and neurological disorders, making it a subject of intense research for potential therapeutic intervention.

Quantitative Data from Preliminary Studies

| Disease Model/Patient Cohort | Finding | Implication for Efficacy | Reference |

| Major Depressive Disorder (MDD) | Significantly decreased levels of SNAP-25 in cerebrospinal fluid (CSF). | Suggests that measuring or targeting SNAP-25 could have diagnostic or therapeutic potential in MDD. | [3] |

| Schizophrenia (SCZ) | Decreased SNAP-25 levels in CSF. | Similar to MDD, suggests SNAP-25 as a potential biomarker or therapeutic target. | [3] |

| Esophageal Smooth Muscle Cells | Microinjection of SNAP-25 inhibited K+ channel currents; cleavage of endogenous SNAP-25 increased these currents. | Demonstrates a direct regulatory role of SNAP-25 on ion channel function, suggesting a potential target for motility disorders. | [4] |

Experimental Protocols

Detailed methodologies are crucial for understanding the preliminary findings related to SNAP protein function. Below are summaries of key experimental approaches.

Immunocytochemistry for Protein Localization

-

Objective: To determine the cellular and subcellular location of SNAP-25.

-

Methodology:

-

Tissue or cells are fixed to preserve cellular architecture.

-

The tissue is sectioned and incubated with a primary antibody specific to SNAP-25.

-

A secondary antibody, conjugated to a fluorescent dye or an enzyme, is then applied. This secondary antibody binds to the primary antibody.

-

The tissue is visualized under a microscope. The location of the fluorescence or enzymatic reaction product indicates the location of the SNAP-25 protein. This has been used to show SNAP-25 is localized to the plasma membrane of neurons and esophageal smooth muscle cells.[1][4]

-

Electrophysiology (Patch Clamp)

-

Objective: To measure the effect of SNAP-25 on ion channel activity.

-

Methodology:

-

A glass micropipette with a very small opening is used to make a tight seal with the membrane of a single cell.

-

This allows for the measurement of the flow of ions (electrical current) through the channels in that patch of membrane.

-

To test the effect of SNAP-25, the protein can be introduced into the cell through the micropipette (microinjection).

-

Changes in the ion currents (e.g., potassium currents) are recorded before and after the introduction of SNAP-25 to determine its effect on channel function.[4]

-

Cerebrospinal Fluid (CSF) Analysis

-

Objective: To measure the levels of SNAP-25 in the CSF of patients with neurological or psychiatric disorders.

-

Methodology:

-

CSF is collected from patients via a lumbar puncture.

-

An immunoassay, such as an enzyme-linked immunosorbent assay (ELISA), is used to quantify the concentration of SNAP-25 in the CSF samples.

-

The levels are then compared between different patient groups (e.g., MDD, schizophrenia) and healthy controls to identify any significant differences.[3]

-

Visualizations of Key Pathways and Workflows

SNARE Complex Assembly and Neurotransmitter Release

References

- 1. SNAP-25 IN NEUROPSYCHIATRIC DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SNARE protein - Wikipedia [en.wikipedia.org]

- 3. Evidence for reduced synaptic protein SNAP-25 in cerebrospinal fluid in major depressive disorder and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SNAP-25, a SNARE protein, inhibits two types of K channels in esophageal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to S-Nitroso-N-acetyl-D-penicillamine (D-SNAP): A Nitric Oxide Donor for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S-Nitroso-N-acetyl-D-penicillamine (D-SNAP), a pivotal molecule for research into the physiological and pathological roles of nitric oxide (NO). This compound serves as a valuable NO donor, facilitating the investigation of its diverse effects on cellular signaling and function.

Core Molecular Data

S-Nitroso-N-acetyl-D-penicillamine is the D-enantiomer of the more commonly known S-Nitroso-N-acetyl-DL-penicillamine (SNAP). As a member of the S-nitrosothiol (RSNO) class of compounds, its primary utility in research is its ability to release nitric oxide under physiological conditions.

| Property | Data |

| Full Chemical Name | S-Nitroso-N-acetyl-D-penicillamine |

| Common Abbreviation | This compound |

| Molecular Formula | C₇H₁₂N₂O₄S |

| Molecular Weight | 220.25 g/mol |

| Appearance | Green Crystalline Solid |

| CAS Number | 79032-48-7 |

Experimental Protocols

The following sections detail key experimental methodologies for the synthesis, preparation, and application of this compound in a research setting.

Synthesis of N-acetyl-D-penicillamine (NAP) Thiolactone

A common precursor for the synthesis of this compound is N-acetyl-D-penicillamine (NAP) thiolactone. A general procedure for its synthesis is as follows:

-

Dissolve 5 g of N-acetyl-D-penicillamine in 10 mL of pyridine in a round-bottom flask.[1][2]

-

In a separate container, mix 10 mL of acetic anhydride with 10 mL of pyridine.[1][2]

-

Combine the cooled solutions and stir the mixture at room temperature for approximately 24 hours, during which the solution will turn a light red color.[1][2]

-

Remove the pyridine from the solution using a rotary evaporator at 45 °C.[1]

-

Increase the temperature to 60 °C to evaporate the remaining solvent, resulting in a viscous, orange liquid.[2]

-

Dissolve the product in chloroform and wash it three times with 1M HCl.[2]

-

Dry the organic layer over anhydrous magnesium sulfate and then filter.

-

Remove the chloroform by rotary evaporation at room temperature.

-

Collect the resulting crystals, wash with hexanes, and filter.[2]

Preparation of this compound Solutions

Proper preparation and handling of this compound solutions are critical due to the compound's sensitivity to light and certain metal ions.

Stock Solutions:

-

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 57.5 mg/mL and in water at up to 2.1 mg/mL.[3]

-

For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO.[4]

-

To minimize degradation, it is recommended to use deoxygenated buffers for preparing aqueous stocks.[4]

Working Solutions:

-

Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer immediately before use.

-

Due to its limited stability in solution, it is recommended that working solutions be freshly prepared for each experiment.[5]

Storage and Stability:

-

In its solid form, this compound is stable for at least one year when stored at -20°C, desiccated, and protected from light.[3]

-

The stability of this compound in solution is influenced by factors such as pH, temperature, and the presence of metal ions. Higher acid concentrations can lead to a faster rate of decomposition.[6] Cu(I) ions are effective catalysts for the decomposition of SNAP.[6]

Measurement of Nitric Oxide Release

The release of nitric oxide from this compound can be quantified using several methods, with chemiluminescence being a common and sensitive technique.

Chemiluminescence Detection:

-

Place the this compound solution or this compound-containing material (e.g., a polymer film) in a sample holder.[7][8]

-

Use an inert gas, such as nitrogen, to purge the sample and carry the released NO to a chemiluminescence analyzer.[7][8]

-

The analyzer detects the reaction of NO with ozone, which produces a light emission proportional to the NO concentration.

-

To measure the total NO payload, the complete decomposition of this compound can be induced. This can be achieved by adding a solution of CuBr₂ followed by L-ascorbic acid, which reduces Cu²⁺ to Cu⁺, a catalyst for the cleavage of the S-NO bond.[1][7]

Griess Assay:

The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite.

-

Collect the cell culture supernatant or buffer in which this compound has been incubated.

-

Add a solution containing sulfanilamide to the sample. This reacts with nitrite in an acidic medium to form a diazonium salt.

-

Add a solution of N-(1-naphthyl)ethylenediamine dihydrochloride, which couples with the diazonium salt to form a colored azo compound.

-

Measure the absorbance of the solution spectrophotometrically, typically at 540 nm.

-

The nitrite concentration can be determined by comparison to a standard curve of known nitrite concentrations.

Application in Cell Culture: Cytotoxicity Assay

This compound can be used to investigate the effects of NO on cell viability and apoptosis.

-

Seed cells, such as 3T3 mouse fibroblasts, in a 96-well plate and allow them to adhere and grow to a subconfluent monolayer.[8][9]

-

Prepare leachates by incubating this compound-containing materials (or a this compound solution) in the cell culture medium for a specified period (e.g., 24 hours).[8][9]

-

Replace the growth medium in the cell-containing wells with the prepared leachates or control medium.[9]

-

Incubate the cells for a desired exposure time (e.g., 24 or 48 hours).[9]

-

Assess cell viability using a suitable assay, such as the CCK-8 assay. This involves adding the CCK-8 solution to each well and incubating for a few hours.[2]

-

Measure the absorbance at 450 nm to determine the relative cell viability compared to untreated control cells.[2]

Signaling Pathways and Experimental Workflows

The biological effects of nitric oxide released from this compound are mediated through both cGMP-dependent and cGMP-independent signaling pathways.

cGMP-Dependent Signaling Pathway

The canonical signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC).

References

- 1. mdpi.com [mdpi.com]

- 2. mcmed.us [mcmed.us]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer from a translational perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Nitric Oxide Donation: A Technical Guide to the Solubility and Stability of D-SNAP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of S-Nitroso-N-acetyl-D-penicillamine (D-SNAP), a crucial nitric oxide (NO) donor in biomedical research. Due to the limited availability of data specific to the D-isomer, this document primarily relies on data from the racemic mixture, S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), with the assumption of analogous physicochemical properties. This guide is intended to be a valuable resource for researchers and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key biological pathways.

Chemical Properties and Solubility

S-Nitroso-N-acetyl-D-penicillamine (this compound) is a small molecule S-nitrosothiol that serves as a donor of nitric oxide, a critical signaling molecule in various physiological and pathological processes. Its efficacy in experimental systems is fundamentally linked to its solubility in various solvents used for in vitro and in vivo studies.

Solubility Data

The solubility of SNAP has been determined in a range of common laboratory solvents. This information is critical for the preparation of stock solutions and experimental media.

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | >25 mg/mL, up to 250 mg/mL[1] | >113.5 mM, up to 1135.07 mM[1] | Hygroscopic DMSO can impact solubility; use of freshly opened solvent is recommended. Ultrasonic assistance may be required for higher concentrations.[1] |

| Dimethylformamide (DMF) | >50 mg/mL | >227 mM | - |

| Ethanol | >30 mg/mL | >136 mM | - |

| Phosphate-Buffered Saline (PBS), pH 7.2 | >11.2 mg/mL | >50.8 mM | Solubility in aqueous solutions is pH-dependent. |

| Water | 11.11 mg/mL[1], 2.1 mg/mL[2] | 50.44 mM[1], 9.5 mM[2] | Ultrasonic assistance may be needed.[1] Solutions should be freshly prepared.[1] |

| Methanol | Solutions of 10 mg/mL have been prepared[2] | ~45.4 mM | - |

Stability Profile

The utility of this compound as an NO donor is critically dependent on its stability in both storage and experimental conditions. The S-nitroso bond is labile and can be cleaved by various factors, leading to the release of NO.

Factors Affecting Stability

Several factors influence the stability of SNAP, and by extension this compound, in solution:

-

pH: SNAP is more stable in acidic conditions. Stock solutions are often prepared in deoxygenated citrate/HCl buffer at pH 2.0 or in 0.5-1 M HCl to enhance stability.[2]

-

Temperature: Higher temperatures accelerate the decomposition of SNAP. For long-term storage, a temperature of -20°C is recommended.[2]

-

Light: Exposure to light can induce the photolytic decomposition of the S-nitroso bond, leading to NO release. Therefore, solutions should be protected from light.

-

Metal Ions: Transition metal ions, particularly Cu(I), can catalyze the decomposition of S-nitrosothiols. The presence of metal chelators, such as EDTA, can increase the half-life of SNAP in solution.

Stability Data

| Condition | Half-life (t½) | Notes |

| Aqueous media | ~5 hours[2] | The half-life can vary from seconds to hours depending on buffer composition and metal content.[3] |

| PBS, pH 7.4, 37°C | ~6 hours[1] | In the presence of transition metal ion chelators. |

| Isolated rat ventricular myocytes | ~6 hours[1] | - |

| Solid form, -20°C, desiccated | ≥ 4 years | Should be protected from light. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, solubility, and stability of this compound.

Synthesis of S-Nitroso-N-acetyl-D-penicillamine (this compound)

This protocol is adapted from established methods for the synthesis of SNAP.

Materials:

-

N-acetyl-D-penicillamine

-

Sodium nitrite (NaNO₂)

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl), 2 M

-

Sulfuric acid (H₂SO₄), 2 M

-

Ice bath

-

Filtration apparatus

-

Desiccator

Procedure:

-

Prepare a 1:1 mixture of deionized water and methanol.

-

Dissolve equimolar amounts of N-acetyl-D-penicillamine and sodium nitrite in the water/methanol mixture.

-

Add 2 M HCl and 2 M H₂SO₄ to the mixture.

-

Stir the reaction mixture for 30 minutes at room temperature. The solution will typically turn a deep green or red color.

-

Cool the reaction vessel in an ice bath to facilitate the precipitation of this compound crystals.[4]

-

Collect the crystals by filtration and wash them with cold deionized water.

-

Dry the crystals in a desiccator, protected from light.

-

The purity of the synthesized this compound can be assessed using UV-Vis spectroscopy by observing the characteristic absorbance peaks around 340 nm and 590 nm.

Determination of Solubility

A common method to determine the solubility of a compound is the shake-flask method followed by quantification.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, water, PBS)

-

Vials with tight-fitting caps

-

Shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Tightly cap the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectroscopy (measuring absorbance at ~340 nm) or HPLC.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Stability Assessment by UV-Vis Spectroscopy

The decomposition of this compound can be monitored by the decrease in its characteristic absorbance at approximately 340 nm.

Materials:

-

This compound solution of known concentration

-

Buffer or solvent of interest

-

Temperature-controlled cuvette holder for a UV-Vis spectrophotometer

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of this compound in the desired buffer or solvent at a known initial concentration.

-

Place the solution in a cuvette and maintain it at a constant temperature in the spectrophotometer.

-

Record the absorbance at ~340 nm at regular time intervals.

-

Plot the absorbance (or concentration, if a calibration curve is used) versus time.

-

The rate of decomposition and the half-life (t½) can be calculated from the resulting decay curve.

Measurement of Nitric Oxide Release by Chemiluminescence

A highly sensitive method for quantifying NO release involves its reaction with ozone, which produces a detectable light emission.

Materials:

-

This compound solution

-

Nitric oxide analyzer (chemiluminescence detector)

-

Purge vessel

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Prepare a solution of this compound in the desired buffer.

-

Place the solution in the purge vessel of the nitric oxide analyzer.

-

Continuously bubble an inert gas through the solution to carry the released NO to the chemiluminescence detector.

-

The detector measures the light produced from the reaction of NO with ozone.

-

The signal is proportional to the concentration of NO being released at any given time.

-

The system can be calibrated using a standard NO gas source.

Signaling Pathways and Mechanisms of Action

This compound, as an NO donor, influences a variety of signaling pathways, primarily through the actions of nitric oxide.

The NO/cGMP Signaling Pathway

A major pathway activated by NO is the soluble guanylate cyclase (sGC) pathway, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger to activate downstream targets like protein kinase G (PKG).

Caption: The canonical NO/cGMP signaling pathway initiated by this compound.

SNAP-Induced Apoptosis

Nitric oxide released from SNAP can induce apoptosis (programmed cell death) in various cell types, including smooth muscle cells and neurons.[5][6] This can occur through both cGMP-dependent and cGMP-independent mechanisms, often involving the activation of caspases.[1]

Caption: A simplified pathway of SNAP-induced intrinsic apoptosis.

Modulation of Neurotransmitter Release

SNAP-derived NO can modulate the release of various neurotransmitters, such as glutamate and GABA, in the central nervous system. The underlying mechanisms are complex and can involve cGMP-dependent pathways as well as direct S-nitrosylation of proteins involved in the synaptic vesicle release machinery.

Caption: Mechanisms of NO-mediated modulation of neurotransmitter release.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound, primarily based on data from its racemic form. The provided tables, protocols, and pathway diagrams offer a foundational resource for researchers working with this important nitric oxide donor. Careful consideration of the factors influencing its solubility and stability is paramount for the successful design and interpretation of experiments in the fields of pharmacology, neuroscience, and drug development. Further research specifically characterizing the D-isomer would be beneficial to refine our understanding of its unique properties.

References

- 1. SNAP, a NO donor, induces cortical neuron death by a mechanism in which the caspase pathway is implicated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer from a translational perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide donor SNAP induces apoptosis in smooth muscle cells through cGMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

Decoding D-SNAP: A Technical Guide to Protein Binding Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble N-ethylmaleimide-sensitive factor (NSF) attachment proteins, commonly known as SNAPs, are critical adaptor proteins in the intricate machinery of intracellular vesicle trafficking. The term "D-SNAP" is not a standard nomenclature; this guide will focus on the well-characterized mammalian SNAP isoforms: α-SNAP, β-SNAP, and γ-SNAP, which are central to neurotransmission and other secretion processes. These proteins play a pivotal role in the assembly and disassembly of the SNARE (SNAP Receptor) complex, a process fundamental to membrane fusion.[1][2][3] Understanding the precise binding characteristics of these SNAP isoforms is paramount for developing therapeutic strategies targeting diseases associated with dysfunctional vesicular transport, such as neurological disorders and cancer.[4]

This technical guide provides an in-depth overview of the binding properties of SNAP proteins, including quantitative binding data, detailed experimental protocols for studying these interactions, and visualizations of the key signaling pathways.

Core Binding Partners and Affinities

SNAP proteins act as crucial adaptors, connecting the ATPase NSF to the SNARE complex, thereby facilitating the disassembly of the post-fusion cis-SNARE complex.[5] This ATP-dependent process is essential for recycling SNARE proteins for subsequent rounds of vesicle fusion. The primary binding partners of SNAP proteins include the components of the SNARE complex and NSF.

| SNAP Isoform | Primary Binding Partner(s) | Dissociation Constant (Kd) | Stoichiometry | Key Function |

| α-SNAP | Assembled SNARE complex (Syntaxin, SNAP-25, VAMP/Synaptobrevin) | ~1.5 µM | 1:1 with SNARE complex | Recruits NSF to the SNARE complex for disassembly.[6] |

| β-SNAP | Synaptotagmin, SNARE complex | High affinity (qualitative) | 1:1 with SNAP-25 | Brain-specific isoform involved in Ca2+-triggered exocytosis.[7][8] |

| γ-SNAP | NSF, Gaf-1/Rip11 | Not yet quantified | Stoichiometric with Gaf-1 | May play a role in mitochondrial dynamics and endosomal recycling.[9][10] |

Signaling Pathway: SNARE Complex Assembly and Disassembly

The central signaling pathway involving SNAP proteins is the dynamic cycle of SNARE complex assembly and disassembly, which drives membrane fusion. This process is tightly regulated by a host of accessory proteins.

SNARE Complex Cycling

Experimental Protocols

Studying the binding characteristics of SNAP proteins requires a variety of in vitro and in vivo techniques. Below are detailed methodologies for three key experiments.

Co-Immunoprecipitation (Co-IP) to Detect α-SNAP and SNARE Complex Interaction

This protocol describes the co-immunoprecipitation of the endogenous SNARE complex with α-SNAP from cell lysates.

-

Cell Lysis :

-

Harvest cultured cells (e.g., PC12 or HEK293 cells) and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) on ice for 30 minutes.[11]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[12]

-

-

Pre-clearing :

-

Immunoprecipitation :

-

Add the primary antibody against α-SNAP to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point is 1-5 µg of antibody per 500-1000 µg of total protein.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[12]

-

-

Washing :

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[12]

-

-

Elution and Analysis :

-

Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting, probing with antibodies against components of the SNARE complex (e.g., Syntaxin-1, SNAP-25, VAMP2).

-

GST Pull-Down Assay for NSF and α-SNAP Interaction

This assay uses a GST-tagged α-SNAP as "bait" to "pull down" NSF from a protein mixture.

-

Bait Protein Preparation :

-

Express and purify GST-tagged α-SNAP from E. coli.

-

Immobilize the purified GST-α-SNAP on glutathione-agarose beads by incubating for 1-2 hours at 4°C.

-

-

Prey Protein Preparation :

-

Prepare a cell lysate containing NSF or use purified recombinant NSF.

-

-

Binding Reaction :

-

Incubate the immobilized GST-α-SNAP beads with the prey protein solution for 2-4 hours or overnight at 4°C with gentle rotation.[13]

-

Include a control with GST alone to identify proteins that bind non-specifically to the GST tag or the beads.

-

-

Washing :

-

Wash the beads extensively with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove unbound proteins.

-

-

Elution and Analysis :

-

Elute the bound proteins by adding a buffer containing a high concentration of reduced glutathione (e.g., 10-50 mM).

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against NSF.

-

Surface Plasmon Resonance (SPR) for α-SNAP and SNARE Complex Kinetics

SPR is a label-free technique to measure the kinetics (association and dissociation rates) and affinity of protein-protein interactions in real-time.

References

- 1. NSF-mediated disassembly of on- and off-pathway SNARE complexes and inhibition by complexin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of interactions between SNARE proteins using imaging ellipsometer coupled with microfluidic array - PMC [pmc.ncbi.nlm.nih.gov]

- 3. path.ox.ac.uk [path.ox.ac.uk]

- 4. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic insights into the SNARE complex disassembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative mapping of proteasome interactomes and substrates using ProteasomeID | eLife [elifesciences.org]

- 7. Pull-down combined with proteomic strategy reveals functional diversity of synaptotagmin I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of the synaptic vesicle v-SNARE, synaptotagmin, to the plasma membrane t-SNARE, SNAP-25, can explain docked vesicles at neurotoxin-treated synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ionic layer is required for efficient dissociation of the SNARE complex by α-SNAP and NSF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 13. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

Unraveling "D-SNAP": A Case of Mistaken Identity in Scientific Inquiry

An extensive investigation into the bioactivity of a substance referred to as "D-SNAP" has revealed a significant misinterpretation of the acronym. All available data and literature exclusively identify this compound as the Disaster Supplemental Nutrition Assistance Program , a United States government initiative to provide food assistance to low-income households affected by natural disasters. There is no scientific evidence or mention of a bioactive compound, molecule, or drug candidate with the designation "this compound" in the public domain.

This technical guide, therefore, addresses the initial query by clarifying this critical point of nomenclature. The request for an in-depth analysis of "this compound bioactivity," including experimental protocols and signaling pathways, cannot be fulfilled as the subject is a social benefits program and not a chemical or biological entity amenable to such scientific screening.

For researchers, scientists, and drug development professionals who may have encountered this term out of context, it is crucial to ensure the correct identification of any compound of interest. Chemical abstracts, patent literature, and specialized scientific databases are the appropriate resources for verifying the existence and properties of potential bioactive agents.

Should "this compound" be an internal project name or an abbreviation for a different, specific molecule, this information is required to proceed with any meaningful scientific exploration. Without a proper chemical name, molecular structure, or a reference to a specific scientific publication, a technical guide on its bioactivity cannot be constructed.

To facilitate future inquiries and the correct application of scientific resources, we present a logical workflow for initiating an exploratory screening of a novel compound, which would have been the framework for this guide had "this compound" been a verifiable bioactive substance.

We encourage the intended audience to verify the correct identity of the compound of interest and resubmit their query with a specific chemical or biological identifier. This will enable the generation of a precise and valuable technical guide to support their research and development endeavors.

Methodological & Application

Revolutionizing Live-Cell Imaging: A Guide to SNAP-Tag Technology

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The ability to visualize and track proteins in their native cellular environment is paramount to understanding complex biological processes and for the development of novel therapeutics. SNAP-tag technology offers a robust and versatile platform for the specific, covalent labeling of proteins of interest in living cells, enabling a wide array of imaging-based applications. These notes provide a comprehensive overview of the SNAP-tag system, detailed protocols for its implementation in live-cell imaging, and quantitative data to guide experimental design.

Introduction to SNAP-Tag Technology

The SNAP-tag is a self-labeling protein tag based on a 20 kDa mutant of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT).[1][2] This engineered protein reacts specifically and covalently with benzylguanine (BG) derivatives, which can be conjugated to a variety of functional molecules, most notably fluorescent dyes.[1][2] This allows for the precise labeling of a protein of interest (POI) fused to the SNAP-tag. A related technology, the CLIP-tag, recognizes O²-benzylcytosine (BC) derivatives, enabling simultaneous dual-color labeling of two different proteins.

The key advantages of the SNAP-tag system for live-cell imaging include:

-

Specificity: The covalent reaction between the SNAP-tag and its BG substrate is highly specific, resulting in low background noise.[3]

-

Versatility: A wide range of fluorescent dyes spanning the visible and near-infrared spectrum are available as BG derivatives, offering flexibility in experimental design.[2]

-

Covalent Labeling: The formation of a stable covalent bond ensures that the fluorescent signal is retained throughout long-term imaging experiments.[1][4]

-

Live-Cell Compatibility: The labeling reaction is bio-orthogonal and can be performed under physiological conditions with minimal perturbation to the cells.[5]

-

Pulse-Chase Analysis: The ability to use different colored, cell-permeable dyes allows for pulse-chase experiments to study protein turnover, trafficking, and age.[2][5]

The SNAP-Tag Labeling Mechanism

The SNAP-tag protein is genetically fused to a target protein and expressed in cells. A synthetic probe, consisting of a fluorescent dye linked to a benzylguanine (BG) moiety, is then added to the cell culture medium. The SNAP-tag recognizes the BG substrate and catalyzes the transfer of the fluorescent dye to its own active site, forming a stable, covalent thioether bond. Unreacted, cell-permeable substrates can be washed out to reduce background fluorescence. For labeling proteins on the cell surface, cell-impermeable substrates are used.[6][7]

Figure 1. SNAP-Tag Labeling Workflow. A protein of interest is fused to the SNAP-tag. A fluorescent probe with a benzylguanine head group is introduced and covalently attaches to the SNAP-tag, releasing guanine. The labeled protein can then be visualized using fluorescence microscopy.

Quantitative Data for Experimental Design

The choice of fluorescent probe is critical for successful live-cell imaging. Factors to consider include cell permeability, brightness, photostability, and spectral properties. The following table summarizes key characteristics of commonly used SNAP-tag substrates.

| Substrate Name | Excitation (nm) | Emission (nm) | Cell Permeability | Key Features |

| SNAP-Cell TMR-Star | 554 | 580 | Permeable | Bright and photostable, suitable for long-term imaging and super-resolution microscopy.[6] |

| SNAP-Cell 647-SiR | 652 | 672 | Permeable | Near-infrared dye, reduces phototoxicity and background autofluorescence.[8][9] |

| SNAP-Surface Alexa Fluor 488 | 496 | 520 | Impermeable | Ideal for specifically labeling cell surface proteins.[6] |

| SNAP-Surface Alexa Fluor 546 | 556 | 573 | Impermeable | Bright and photostable option for labeling surface proteins. |

| SNAP-Cell Oregon Green | 496 | 524 | Permeable | A green fluorescent probe for intracellular labeling.[2] |

| BG-Atto647N | 646 | 664 | Impermeable | Suitable for STED super-resolution microscopy of fixed cells.[1] |

Experimental Protocols

General Considerations for Live-Cell Imaging

-

Cell Culture: Maintain cells in a healthy, sub-confluent state. Use glass-bottom dishes or coverslips for high-resolution imaging.

-

Imaging Medium: Use a CO2-independent medium or a live-cell imaging solution to maintain physiological pH during imaging. Pre-warm all solutions to 37°C.[4]

-

Microscope: Utilize a microscope equipped with a live-cell incubator to control temperature, humidity, and CO2 levels.[4]

Protocol for Labeling Intracellular SNAP-Tag Fusion Proteins

This protocol is suitable for cell-permeable SNAP-tag substrates.

Figure 2. Intracellular SNAP-Tag Labeling Workflow. A step-by-step guide for labeling proteins within living cells using cell-permeable SNAP-tag substrates.

Detailed Steps:

-

Cell Seeding: Seed cells expressing the SNAP-tag fusion protein on a glass-bottom dish or coverslip 24-48 hours prior to labeling.

-

Prepare Staining Solution: Prepare a 1-5 µM staining solution of the cell-permeable SNAP-tag substrate (e.g., SNAP-Cell TMR-Star) in pre-warmed, serum-containing culture medium.[6]

-

Labeling: Remove the culture medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C in a cell culture incubator.[6]

-

Washing: Aspirate the staining solution and wash the cells three times with pre-warmed culture medium.[6]

-

Equilibration: After the final wash, add fresh pre-warmed medium and incubate the cells for an additional 30 minutes at 37°C to allow for the diffusion of any unbound substrate out of the cells.[6]

-

Imaging: The cells are now ready for live-cell imaging.

Protocol for Labeling Cell Surface SNAP-Tag Fusion Proteins

This protocol utilizes cell-impermeable SNAP-tag substrates to specifically label proteins on the plasma membrane.